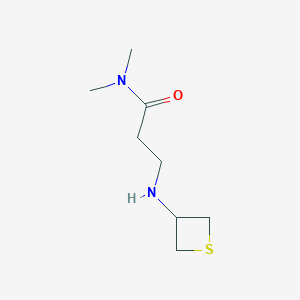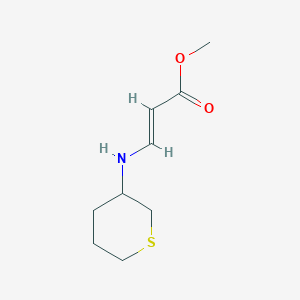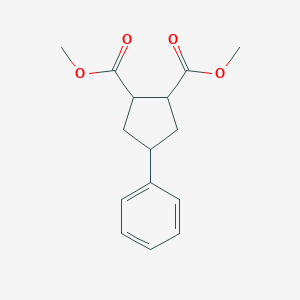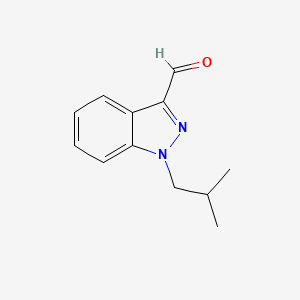
1-(2-methylpropyl)-1H-indazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a 2-methylpropyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 3 of the indazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylpropylamine and an appropriate indazole precursor, the compound can be synthesized through a series of reactions involving cyclization and functional group transformations. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
化学反应分析
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
科学研究应用
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions involving indazole derivatives.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde depends on its interaction with molecular targets. For instance, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The indazole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
相似化合物的比较
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:
1H-indazole-3-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.
1-(2-methylpropyl)-1H-indazole: Lacks the aldehyde group, which may limit its ability to participate in certain reactions.
1-(2-methylpropyl)-1H-indazole-3-carboxylic acid: The carboxylic acid group may confer different chemical properties and biological activities compared to the aldehyde group.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)indazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-12-6-4-3-5-10(12)11(8-15)13-14/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
ZPKFUVYCFPXRCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


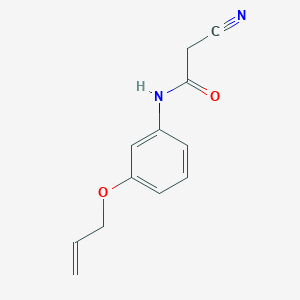
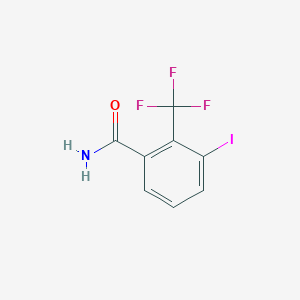

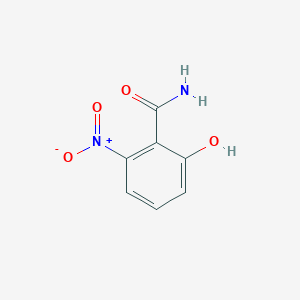
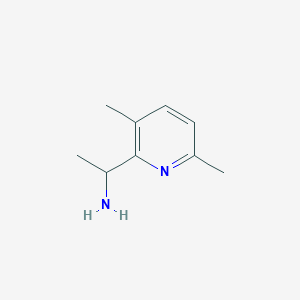
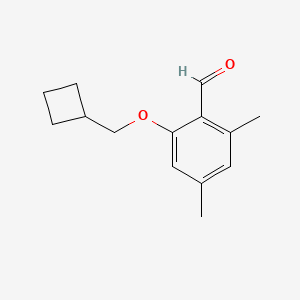
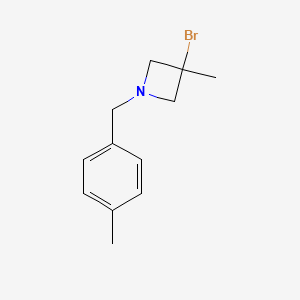
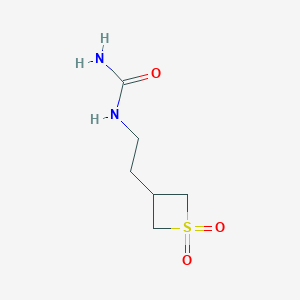
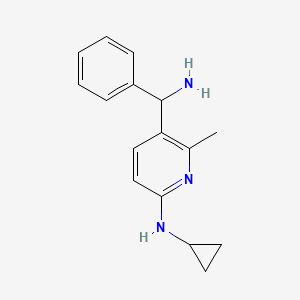
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)

